

# Interleukin-25: A Key Regulator of Innate and Adaptive Immunity

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Interleukin-25 (IL-25), also known as IL-17E, is a distinct member of the IL-17 cytokine family that plays a pivotal role in orchestrating type 2 immune responses. Unlike the pro-inflammatory nature of other IL-17 family members, IL-25 is a critical initiator and amplifier of immunity against helminth infections and a key driver of allergic inflammation. This technical guide provides a comprehensive overview of the core biology of IL-25, its intricate signaling pathways, its diverse roles in both innate and adaptive immunity, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and therapeutically target the IL-25 axis.

## **Introduction to Interleukin-25**

IL-25 is a key "alarmin" cytokine, primarily produced by epithelial cells at barrier surfaces such as the lung and gut in response to allergens, parasites, or viral infections.[1][2] It signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RB.[3][4][5] The expression of IL-17RB is restricted to a specific set of immune cells, which dictates the primary targets of IL-25 and its subsequent immunological effects.[6][7]

## **Cellular Sources and Targets of IL-25**



IL-25 is produced by a variety of cell types, bridging the innate and adaptive immune systems.

#### Cellular Sources:

- Epithelial Cells: A major source, particularly in the lung and gastrointestinal tract.[8][9]
- Innate Immune Cells: Including mast cells, eosinophils, basophils, and alveolar macrophages.[8][10]
- Adaptive Immune Cells: Primarily Th2 cells, but also Th9 cells.[6][10]
- Tuft Cells: Specialized chemosensory epithelial cells in the intestine and respiratory tract.

#### Target Cells:

- Innate Lymphoid Cells Type 2 (ILC2s): A primary and potent target of IL-25, ILC2s respond by producing large amounts of type 2 cytokines.[11][12]
- T Helper 2 (Th2) Cells: IL-25 can enhance the differentiation and effector function of Th2 cells.[6]
- Dendritic Cells (DCs): IL-25 can activate DCs to promote Th2 polarization.
- Eosinophils and Basophils: IL-25 can directly act on these cells to promote their activation and survival.[13]
- NKT cells: A subset of these cells expressing IL-17RB can produce IL-13 in response to IL-25.[6]

## The IL-25 Signaling Pathway

Upon binding to its receptor complex (IL-17RA/IL-17RB), IL-25 initiates a downstream signaling cascade that ultimately leads to the transcription of genes associated with type 2 immunity.



Cell Membrane IL-25 Binds IL-17RB Act 1-independent Heterodimerizes with Recruits Cytoplasm IL-17RA Act1 STAT5 TRAF6 NF-ĸB MAPK (p38, JNK) Nucleus Type 2 Gene Expression (IL-4, IL-5, IL-13, GATA3)

**IL-25 Signaling Pathway** 

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Caption: IL-25 signaling cascade.



The binding of IL-25 to IL-17RB leads to the recruitment of the adaptor protein Act1 to the SEFIR domain of the receptor complex.[14] Act1 then engages TRAF6, which in turn activates downstream pathways including NF-κB and MAP kinases (p38 and JNK).[15][16] Additionally, an Act1-independent pathway involving the activation of STAT5 has been identified.[14] These signaling events converge in the nucleus to promote the expression of key type 2 cytokines and transcription factors, most notably IL-4, IL-5, IL-13, and GATA3.[6]

## **Role in Innate and Adaptive Immunity**

IL-25 is a critical orchestrator of type 2 immune responses, influencing both the early innate and subsequent adaptive phases of immunity.

## **Innate Immunity**

IL-25 acts as an early warning signal to the innate immune system. Its primary role in innate immunity is the potent activation of ILC2s.[11] Upon stimulation with IL-25, ILC2s rapidly produce large quantities of IL-5 and IL-13.[10] IL-5 is crucial for the recruitment, activation, and survival of eosinophils, while IL-13 promotes mucus production by goblet cells and contributes to airway hyperresponsiveness. IL-25 can also directly promote the recruitment of eosinophils to tissues.[3]

## **Adaptive Immunity**

IL-25 plays a significant role in shaping the adaptive immune response towards a Th2 phenotype. It can enhance the differentiation of naive T cells into Th2 cells and augment the production of type 2 cytokines by already committed Th2 cells.[6] IL-25 can also activate dendritic cells in a manner that promotes Th2 polarization of T cells. Furthermore, IL-25 contributes to the production of IL-9 by Th9 cells, another key player in allergic inflammation.[5]

## **Quantitative Data on IL-25's Effects**

The following tables summarize quantitative data from various studies on the effects of IL-25 on cytokine production, gene expression, and cell populations.

Table 1: In Vitro Effects of IL-25 on Cytokine Production



Cell Type	Stimulant(s)	Cytokine Measured	Concentrati on (pg/mL)	Fold Change	Reference
Human PBMCs	IL-25 (0.4 ng/mL) + IL-2 (20 U/mL)	IL-5	~1500	-	[17]
Human PBMCs	IL-25 (0.4 ng/mL) + IL-2 (20 U/mL)	IL-13	~1000	-	[17]
Human PBMCs (Asthma)	IL-25 (50 ng/mL) + IL-2 (20 U/mL)	IL-5	~800	-	[4][18]
Human PBMCs (Healthy)	IL-25 (50 ng/mL) + IL-2 (20 U/mL)	IL-5	~400	-	[4][18]
Mouse Intestinal ILC2s	IL-25 + IL- 2/IL-7	IL-5	>10,000	-	[10]
Mouse Intestinal ILC2s	IL-25 + IL- 2/IL-7	IL-13	>10,000	-	[10]

Table 2: In Vivo Effects of IL-25 on Cell Populations and Gene Expression



Model	Treatment	Tissue/Flui d	Cell Population/ Gene	Result	Reference
Mouse	Intranasal IL- 25 (1 μg)	Lung	Eosinophils (% of CD45+)	~2.5% vs <0.5% in PBS	[3]
HDM-induced Asthma Mouse Model	IL-25 knockout	BALF	Eosinophils (% of total cells)	Significantly decreased	[3]
HDM-induced Asthma Mouse Model	IL-25 knockout	BALF	IL-4, IL-5, IL- 13	Significantly decreased	[3]
Influenza- infected Human Nasal Epithelial Cells	Influenza virus	hNECs	IL-25 mRNA	~4-fold increase	[1]
Mouse Model of Chronic Asthma	IL-25 knockout	Lung	IL-9 mRNA	Significantly reduced	[5]

## Experimental Protocols In Vivo Mouse Model of Allergic Airway Inflammation

This protocol describes the induction of allergic airway inflammation in mice using house dust mite (HDM) extract, a common allergen.



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**Caption:** Workflow for a mouse model of allergic airway inflammation.

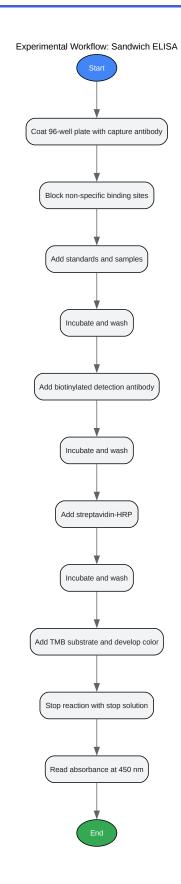
#### Methodology:

- Sensitization: On day 0, sensitize mice by intranasal administration of 100  $\mu$ g of HDM extract in 40  $\mu$ L of sterile PBS.[3]
- Challenge: From day 7 to day 11, challenge the sensitized mice daily with an intranasal administration of 10 μg of HDM in 40 μL of PBS.[3]
- Harvest: On day 14, euthanize the mice and collect bronchoalveolar lavage fluid (BALF),
   blood for serum, and lung tissue for histology.[3]
- Analysis:
  - Perform total and differential cell counts on the BALF to quantify inflammatory cell influx, particularly eosinophils.
  - Measure the levels of IL-4, IL-5, and IL-13 in the BALF supernatant and IgE in the serum using ELISA.[3]
  - Process lung tissue for histopathological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.[3]

## Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol outlines the general steps for a sandwich ELISA to measure the concentration of cytokines such as IL-5 and IL-13 in biological samples.





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Caption: General workflow for a sandwich ELISA.



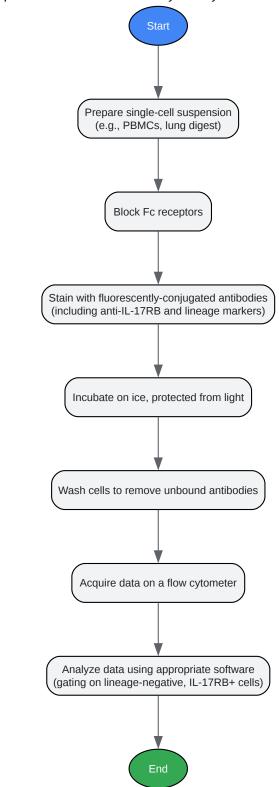
#### Methodology:

- Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest and incubate overnight.
- Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS).
- Sample Addition: Add standards of known cytokine concentrations and experimental samples to the wells and incubate.
- Detection Antibody: Wash the plate and add a biotinylated detection antibody that binds to a different epitope on the cytokine.
- Enzyme Conjugate: After another wash step, add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
- Substrate Addition: Following a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
- Stopping the Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
- Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The
  concentration of the cytokine in the samples is determined by comparing their absorbance to
  the standard curve.

## Flow Cytometry for IL-17RB+ Cell Analysis

This protocol provides a general framework for identifying and quantifying IL-17RB-expressing cells within a mixed immune cell population, such as PBMCs or lung single-cell suspensions.





Experimental Workflow: Flow Cytometry for IL-17RB+ Cells

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Caption: Workflow for flow cytometric analysis of IL-17RB+ cells.



#### Methodology:

- Cell Preparation: Prepare a single-cell suspension from the tissue of interest (e.g., peripheral blood, lung tissue digest).
- Fc Receptor Blocking: Incubate the cells with an Fc receptor blocking reagent to prevent non-specific antibody binding.
- Surface Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies. This
  should include an antibody against IL-17RB and a panel of lineage markers (e.g., CD3,
  CD19, CD11b, CD11c) to identify the specific cell population of interest (e.g., ILC2s are
  lineage-negative).
- Incubation: Incubate the cells with the antibodies on ice and protected from light.
- Washing: Wash the cells with a suitable buffer (e.g., PBS with 2% FBS) to remove unbound antibodies.
- Data Acquisition: Resuspend the cells in buffer and acquire data on a flow cytometer.
- Data Analysis: Use flow cytometry analysis software to gate on the cell population of interest and quantify the percentage of IL-17RB-expressing cells.

## **Conclusion and Future Directions**

Interleukin-25 has emerged as a central player in the initiation and regulation of type 2 immunity. Its unique ability to activate ILC2s and promote Th2 responses places it at a critical juncture in the immune response to helminths and allergens. The detailed understanding of its signaling pathways and cellular targets has opened new avenues for therapeutic intervention in a range of diseases, including asthma, atopic dermatitis, and other allergic conditions. Future research will likely focus on further dissecting the tissue-specific roles of IL-25, its interplay with other cytokines and the microbiome, and the development of novel biologics to modulate its activity for therapeutic benefit. The experimental protocols and data presented in this guide provide a solid foundation for researchers to contribute to this exciting and rapidly evolving field.



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